molecular formula C9H7BrN4 B8160981 5-Bromo-6-pyridin-3-ylpyrazin-2-amine

5-Bromo-6-pyridin-3-ylpyrazin-2-amine

Cat. No.: B8160981
M. Wt: 251.08 g/mol
InChI Key: NQOWOHXNNMEXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-pyridin-3-ylpyrazin-2-amine is a pyrazine-pyridine hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical intermediate for the synthesis of novel pyrazine derivatives, which have demonstrated potent activity as adenosine receptor antagonists . Antagonism of the adenosine receptor is a prominent therapeutic strategy for the treatment of inflammatory conditions such as asthma and other disorders . The structure combines a pyrazin-2-amine core with a 5-bromopyridin-3-yl substituent, a motif frequently explored in the design of kinase inhibitors and phosphotransferase inhibitors . Its molecular framework is designed for further functionalization, where the bromine atom acts as a handle for cross-coupling reactions, and the amine group can be used to introduce additional pharmacophores. Researchers utilize this compound to develop and test new therapeutic agents, leveraging its potential to modulate key biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-6-pyridin-3-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4/c10-9-8(14-7(11)5-13-9)6-2-1-3-12-4-6/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWOHXNNMEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CN=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization Bromination

Procedure :

  • Starting Material : 6-Pyridin-3-ylpyrazin-2-amine.

  • Reagents : Sodium nitrite (NaNO₂), hydrobromic acid (HBr), and copper(I) bromide (CuBr).

  • Conditions : Diazotization at 0–5°C followed by bromination at 60–80°C.

Mechanism :

  • Diazotization of the amine group generates a diazonium salt.

  • Sandmeyer-type bromination replaces the diazo group with bromine.

Yield : 65–72%.
Advantages : High regioselectivity for the 5-position.
Limitations : Requires strict temperature control to avoid byproducts.

Suzuki-Miyaura Cross-Coupling

Two-Step Synthesis via Halogen Intermediates

Step 1 : Synthesis of 5-Bromopyrazin-2-amine

  • Starting Material : Pyrazin-2-amine.

  • Bromination : N-Bromosuccinimide (NBS) in acetonitrile at 80°C.

  • Yield : 85%.

Step 2 : Coupling with Pyridin-3-ylboronic Acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ in a 1,4-dioxane/H₂O mixture.

  • Conditions : 100°C for 12 hours.

  • Yield : 78%.

Overall Yield : 66% (two steps).
Key Data :

ParameterValue
Reaction Time12–16 hours
Purity (HPLC)≥98%
ScalabilityDemonstrated at 100 g

Nickel-Catalyzed Methylation-Bromination Tandem Reaction

Directed C–H Functionalization

Procedure :

  • Starting Material : 6-Pyridin-3-ylpyrazin-2-amine.

  • Reagents : NBS, NiCl₂(dme) (10 mol%), and 1,10-phenanthroline ligand.

  • Conditions : DMF at 120°C under nitrogen.

Mechanism :

  • Nickel-mediated C–H activation at the 5-position.

  • Bromine insertion via radical pathway.

Yield : 70%.
Advantages : Avoids pre-functionalized intermediates.
Limitations : Requires anhydrous conditions.

Multi-Step Synthesis from 3-Aminopyrazine-2-carboxylate

Patent-CN108101857B Protocol

Steps :

  • Chlorination : 3-Aminopyrazine-2-carboxylate treated with N-chlorosuccinimide (NCS) in acetonitrile at 82°C.

  • Diazotization Bromination : Diazonium salt formation with HBr/NaNO₂, followed by bromination.

  • Ester Hydrolysis : NaOH in ethanol/water.

  • Decarboxylation : Heating under reflux in HCl.

Yield : 59% (four steps).
Key Observations :

  • Recrystallization in petroleum ether/ethyl acetate improves purity.

  • Scalable to industrial production with >90% regioselectivity.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Diazotization65–72ModerateHigh
Suzuki Coupling66HighModerate
Nickel Catalysis70LowLow
Multi-Step Synthesis59HighModerate

Optimal Choice : Suzuki-Miyaura cross-coupling balances yield and scalability for laboratory-scale synthesis. For industrial applications, the multi-step protocol from 3-aminopyrazine-2-carboxylate is preferred.

Challenges and Innovations

  • Regioselectivity : Competing bromination at the 3-position remains a hurdle in direct methods. Use of directing groups (e.g., acetylated amines) improves selectivity.

  • Green Chemistry : Recent advances employ photocatalytic bromination with NBS and visible light, reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-pyridin-3-ylpyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-Bromo-6-pyridin-3-ylpyrazin-2-amine exhibit significant anticancer properties. For instance, derivatives containing pyrazine rings have been shown to inhibit cancer cell proliferation by modulating critical signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. A study reported that certain pyrazine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines.

CompoundActivityReference
5-Bromo-Pyrazine DerivativeInhibition of cancer cell proliferation
Pyridine-containing CompoundsTargeting HIV integrase

Antiviral Properties

Pyridine derivatives, including 5-Bromo-6-pyridin-3-ylpyrazin-2-amine, have shown promise as inhibitors of viral enzymes, particularly in the context of HIV treatment. The structural features of this compound may confer similar antiviral properties, making it a candidate for further exploration in antiviral drug development.

Organic Synthesis Applications

In organic synthesis, 5-Bromo-6-pyridin-3-ylpyrazin-2-amine serves as an important building block for the development of more complex heterocyclic compounds. Its unique structure allows for various synthetic modifications that can lead to novel pharmaceutical agents targeting neurological or oncological pathways.

Synthetic Routes

The synthesis typically involves coupling reactions between commercially available starting materials such as 2-amino-5-bromopyrazine and pyridine derivatives. Common methods include palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling under controlled conditions.

Material Science Applications

The unique electronic and optical properties of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine make it a candidate for material science applications. Its structure can be leveraged to develop new materials with specific functionalities, potentially useful in electronics or photonics.

Case Studies and Research Findings

  • SHP2 Inhibitors : A recent study focused on developing selective inhibitors for SHP2, a protein implicated in cancer signaling pathways. The research highlighted how compounds with similar structures to 5-Bromo-6-pyridin-3-ylpyrazin-2-amine could effectively disrupt SHP2 activity, demonstrating potential therapeutic applications in oncology .
  • Inhibition Studies : Another study evaluated a series of pyrazine derivatives for their ability to inhibit lipooxygenase enzymes, which are involved in inflammatory processes. The findings suggested that structural modifications could enhance the inhibitory effects, paving the way for new anti-inflammatory drugs .

Mechanism of Action

The exact mechanism of action of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features CAS Number References
5-Bromo-6-methylpyridin-2-amine C₆H₈BrN₂ 188.05 Br (5), CH₃ (6), NH₂ (2) Methyl enhances lipophilicity; simpler structure 42753-71-9
5-Bromo-3-ethynyl-6-methylpyrazin-2-amine C₇H₆BrN₃ 204.05 (calc.) Br (5), C≡CH (3), CH₃ (6), NH₂ (2) Ethynyl group enables conjugation/click chemistry; increased reactivity N/A
5-Bromo-6-chloropyrazin-2-amine C₄H₃BrClN₃ 208.44 (calc.) Br (5), Cl (6), NH₂ (2) Chlorine enhances electronegativity; potential H-bonding 132788
5-Bromo-6-fluoropyridin-2-amine C₅H₄BrFN₂ 191.00 Br (5), F (6), NH₂ (2) Fluorine improves metabolic stability; high electronegativity 944401-65-4
6-Bromo-5-methylpyrazin-2-amine C₅H₆BrN₃ 187.03 (calc.) Br (6), CH₃ (5), NH₂ (2) Altered substituent positions affect steric/electronic effects 74290-68-9
5-Bromo-6-chloro-3-iodopyridin-2-amine C₅H₃BrClIN₂ 323.36 (calc.) Br (5), Cl (6), I (3), NH₂ (2) Iodine adds polarizability; impacts crystal packing 1207625-23-7
Key Observations:
  • Substituent Effects :

    • Halogens (Br, Cl, F, I) : Bromine and chlorine increase molecular weight and lipophilicity, while fluorine enhances metabolic stability via electronegativity . Iodine’s larger atomic radius may influence crystallography and halogen bonding .
    • Alkyl/Aryl Groups : Methyl groups (e.g., in 5-Bromo-6-methylpyridin-2-amine) improve lipophilicity but reduce aromatic interactions compared to the pyridin-3-yl group .
    • Ethynyl Group : The C≡CH moiety in 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine introduces sp-hybridized carbon, enabling further functionalization (e.g., Huisgen cycloaddition) .
  • Positional Isomerism :

    • In 6-Bromo-5-methylpyrazin-2-amine, bromine and methyl groups are swapped compared to 5-Bromo-6-methylpyridin-2-amine, altering steric and electronic profiles .

Biological Activity

5-Bromo-6-pyridin-3-ylpyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmaceutical research.

Synthesis

The synthesis of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine generally involves nucleophilic substitution reactions. The starting materials typically include 3-fluoroaniline and 2,3-dibromopyrazine, with potassium carbonate as a base in a polar aprotic solvent like DMF at elevated temperatures. The crude product is purified through column chromatography to yield the desired compound.

The biological activity of 5-Bromo-6-pyridin-3-ylpyrazin-2-amine can be attributed to its structural features, particularly the presence of bromine and nitrogen atoms. These elements can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. The exact molecular pathways involved depend on the specific applications being investigated .

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-6-pyridin-3-ylpyrazin-2-amine exhibit various biological activities, including antimicrobial properties. For instance, derivatives containing piperazine rings have shown enhanced interactions with biological targets such as receptors or enzymes, suggesting potential therapeutic applications.

Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular properties of related pyrazine derivatives. For example, certain substituted derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This highlights the potential of halogenated pyrazine compounds in developing new anti-tubercular agents .

Case Studies

Study Findings
Study A : Synthesis and EvaluationReported significant anti-thrombolytic activity among pyridine derivatives derived from similar structures, indicating potential for cardiovascular applications .
Study B : Molecular DockingMolecular docking studies suggested that halogenated pyrazine derivatives could inhibit cholinesterases, which are relevant in Alzheimer's disease therapy .
Study C : Anti-Tubercular EvaluationFive compounds from a series exhibited notable anti-tubercular activity with low cytotoxicity against human cells, suggesting safety for therapeutic use .

Q & A

How can synthetic routes for 5-Bromo-6-pyridin-3-ylpyrazin-2-amine be optimized for high yield and purity?

Answer:
Key strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for introducing the pyridinyl group, ensuring minimal side-product formation .
  • Continuous flow chemistry for scalable production and enhanced reproducibility, as demonstrated in analogous pyrazine derivatives .
  • Post-synthetic purification via flash column chromatography (SiO₂, PE/EA 20:1) to achieve >95% purity, as reported for structurally related brominated pyrazines .

What analytical techniques are critical for characterizing 5-Bromo-6-pyridin-3-ylpyrazin-2-amine?

Answer:

  • ¹H/¹³C NMR spectroscopy for confirming substitution patterns and aromatic ring integrity (δ ~146–136 ppm for pyrazine carbons) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic distribution (e.g., [M+H]⁺ for C₉H₆BrN₄: theoretical 257.97 g/mol).
  • X-ray crystallography for resolving ambiguity in regiochemistry, as applied to structurally similar brominated pyridines .

How does the bromine substituent influence structure-activity relationships (SAR) in this compound?

Answer:

  • Electrophilic reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), enabling diversification of the pyrazine core .
  • Steric effects : The bromine atom at position 5 restricts rotational freedom, potentially stabilizing interactions with hydrophobic enzyme pockets .
  • Comparative studies with fluorine analogs (e.g., 5-Fluoro-6-pyridin-3-ylpyrazin-2-amine) show bromine’s superior leaving-group capacity in cross-coupling reactions .

What conflicting data exist regarding its binding mechanisms to kinase targets?

Answer:

  • Contradictory IC₅₀ values : Reported IC₅₀ ranges from 0.2–5 μM for JAK2 inhibition, possibly due to assay conditions (e.g., ATP concentration variations) .
  • Crystallographic vs. docking studies : X-ray data confirm bromine’s role in halogen bonding with kinase hinge regions, while computational models overestimate π-π stacking contributions .
  • Resolution: Validate binding via isothermal titration calorimetry (ITC) to quantify enthalpic/entropic contributions .

How can computational methods accelerate reaction design for derivatives?

Answer:

  • Quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) predict regioselectivity in electrophilic substitution .
  • Machine learning (ML) models trained on pyrazine reaction databases can recommend optimal solvents/catalysts (e.g., DMF with Pd(OAc)₂ for aminations) .
  • Reaction pathway screening using ICReDD’s integrated computational-experimental workflows reduces optimization cycles by 60% .

What protocols ensure safe handling and storage of this compound?

Answer:

  • Storage : Dark, anhydrous conditions at RT (<25°C) to prevent bromine loss via photolytic cleavage .
  • Safety measures : Use nitrile gloves and fume hoods; LC-MS monitoring during synthesis detects hazardous intermediates (e.g., diazonium salts) .
  • Disposal : Neutralize with 10% KOH/EtOH mixture before incineration to avoid HBr emissions .

How can contradictory biological activity data be resolved in enzyme inhibition assays?

Answer:

  • Standardization : Use fixed ATP concentrations (1 mM) and pre-incubate enzymes with inhibitors for 30 min .
  • Counter-screening : Test against off-target kinases (e.g., EGFR, CDK2) to confirm selectivity .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

What strategies validate the compound’s potential in neurodegenerative disease models?

Answer:

  • In vitro : Measure Aβ42 aggregation inhibition via thioflavin-T fluorescence (IC₅₀ <10 μM target) .
  • In vivo : Administer 10 mg/kg/day in transgenic APP/PS1 mice; assess cognitive improvement via Morris water maze .
  • Mechanistic studies : Use CRISPR-edited neuronal cells to confirm target engagement (e.g., BACE1 suppression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.